(3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is a synthetic compound often utilized as a key intermediate in the development of HMG-CoA reductase inhibitors [, , ]. These inhibitors, commonly known as statins, are a class of lipid-lowering medications []. They are widely prescribed for the treatment of hypercholesterolemia, a condition characterized by elevated levels of cholesterol in the blood [].
Several methods have been explored for the synthesis of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid and its related compounds. One approach involves a multi-step process using a chiral auxiliary to control the stereochemistry of the final product [, , , , , ]. This method generally begins with the synthesis of a chiral building block, which is then coupled to a suitable electrophile. Subsequent transformations, including reduction and deprotection steps, lead to the desired (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid derivative.
Another method utilizes enzymatic resolution to obtain the desired enantiomer from a racemic mixture []. This approach exploits the selectivity of enzymes to catalyze reactions with one specific enantiomer, leaving the other enantiomer untouched.
The primary application of (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid in scientific research is its utilization as a key intermediate in the synthesis of HMG-CoA reductase inhibitors [, , ]. Its unique structure and the presence of specific functional groups make it a valuable building block for creating a diverse library of compounds with potential therapeutic applications in hypercholesterolemia and cardiovascular disease.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2